1-N-(2-methylpropyl)benzene-1,2-diamine

Description

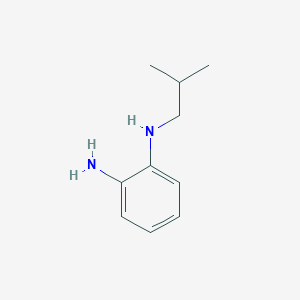

1-N-(2-Methylpropyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two adjacent amine groups, one of which is modified with a branched 2-methylpropyl (isobutyl) substituent. Characterization methods such as NMR, IR, and X-ray crystallography are standard for confirming its structure .

Properties

IUPAC Name |

2-N-(2-methylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINASITKTOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608637 | |

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78438-99-0 | |

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2-Diamines

Key Observations:

- Steric Effects: The 2-methylpropyl group in the target compound introduces moderate steric hindrance compared to bulkier tert-butyl (8e) or diphenyl (8d) substituents. This may enhance solubility in non-polar solvents while retaining coordination flexibility .

- Electronic Effects: Electron-donating alkyl groups (e.g., 2-methylpropyl, dipropyl) increase the basicity of the amine groups compared to aryl-substituted derivatives (8d) .

- The target compound’s stereochemical behavior remains unexplored .

Spectroscopic and Analytical Comparisons

Table 2: NMR Spectral Data for Representative 1,2-Diamines

Key Observations:

Biological Activity

1-N-(2-methylpropyl)benzene-1,2-diamine, also known as 2-methylpropylbenzene-1,2-diamine, is a compound that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Target of Action

The compound is believed to interact with cyclin-dependent kinases (cdks), which are crucial in regulating the cell cycle and transcription processes. Inhibition of cdks can lead to altered cell cycle progression or transcription regulation, potentially resulting in growth inhibition in specific cell types.

Mode of Action

If this compound acts as a cdk inhibitor, it may halt cell cycle progression or modify transcriptional activities. This could have implications for cancer research and therapeutic development.

Biochemical Pathways

The compound's action on cdks suggests a potential impact on pathways related to cell cycle regulation and gene expression. This could be particularly relevant in studies exploring cancer cell proliferation and differentiation.

In Vitro Studies

In laboratory settings, this compound has been utilized to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its role as an intermediate in organic synthesis highlights its versatility in developing pharmaceuticals and agrochemicals.

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Enzyme Interaction Studies

Research involving this compound focuses on its interactions with various enzymes. These studies aim to elucidate its potential roles in metabolic pathways and its effects on enzyme kinetics.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on cdk inhibition | Demonstrated that similar compounds effectively inhibit cdks leading to reduced cell proliferation | Potential use in cancer therapy |

| Toxicological assessment | Related diamines showed acute toxicity at specific doses | Indicates need for safety evaluations before use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.